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Bicyclo[2.2.0]hexan-1-ylmethanamine

Cat. No.: B14907780
M. Wt: 111.18 g/mol
InChI Key: WRKDOUVGGSOUER-UHFFFAOYSA-N
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Description

Structural Characteristics and Inherent Strain Energy

The bicyclo[2.2.0]hexane core is characterized by its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This high degree of strain is a defining feature of the molecule and is the primary driver of its reactivity. The computed strain energy of cis-bicyclo[2.2.0]hexane is approximately 54.1 kcal/mol, which is more than double the strain energy of a single cyclobutane (B1203170) ring. univie.ac.at

Theoretical studies have shown that the cis-isomer of bicyclo[2.2.0]hexane is more stable than the trans-isomer. globalresearchonline.net Conformational analysis suggests that the most stable conformation for the cis-isomer is a "semi-sofa" conformation. globalresearchonline.net This inherent strain makes the central carbon-carbon bond of the bicyclo[2.2.0]hexane system susceptible to cleavage under thermal or chemical activation.

Comparative Strain Energies of Cyclic and Bicyclic Alkanes
CompoundStrain Energy (kcal/mol)
Cyclopropane (B1198618)27.5
Cyclobutane26.3
Bicyclo[1.1.0]butane63.9
Bicyclo[2.2.0]hexane54.1 univie.ac.at

Contextualizing the Methanamine Moiety within Bicyclic Architectures

The presence of a methanamine (-CH₂NH₂) group at a bridgehead position of the bicyclo[2.2.0]hexane core introduces a site of nucleophilicity and a handle for further functionalization. The reactivity of such bridgehead amines in bicyclic systems is a subject of considerable interest. While specific studies on Bicyclo[2.2.0]hexan-1-ylmethanamine are scarce, research on analogous systems, such as bicyclo[1.1.1]pentan-1-amine, has revealed exceptional reactivity. nih.govresearchgate.net This enhanced reactivity is attributed to a combination of low steric hindrance around the amino group and the high intrinsic nucleophilicity of the nitrogen atom. nih.govresearchgate.net

The rigid bicyclic framework holds the methanamine group in a fixed orientation, which can have profound effects on its reactivity and its interactions with other molecules. The strain of the bicyclic system can also influence the electronic properties of the amine, potentially affecting its basicity and nucleophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B14907780 Bicyclo[2.2.0]hexan-1-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-bicyclo[2.2.0]hexanylmethanamine

InChI

InChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2

InChI Key

WRKDOUVGGSOUER-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC2)CN

Origin of Product

United States

Research Significance and Theoretical Frameworks for Strained Amines

Strategies for Bicyclo[2.2.0]hexane Framework Construction

The inherent strain in the bicyclo[2.2.0]hexane system, arising from the fusion of two cyclobutane (B1203170) rings, demands specialized synthetic methods for its construction. Various approaches have been developed, leveraging photochemical reactions, cycloadditions, and radical-mediated processes to create this challenging carbon skeleton.

Photochemical Cycloaddition Routes to Bicyclo[2.2.0]hexane Derivatives

Photochemical [2+2] cycloadditions represent a powerful tool for the formation of cyclobutane rings and have been effectively applied to the synthesis of the bicyclo[2.2.0]hexane framework. These reactions typically involve the irradiation of a molecule containing two appropriately positioned double bonds, leading to an intramolecular cycloaddition. For instance, the photolysis of certain 1,5-dienes can yield bicyclo[2.2.0]hexane derivatives. The regioselectivity and stereoselectivity of these reactions are often governed by the substitution pattern of the starting diene and the reaction conditions.

In a notable application, the bicyclo[2.2.0]hexane skeleton can be generated through the photochemical Wolff rearrangement of certain diazoketones, which proceeds via a ketene (B1206846) intermediate that can undergo an intramolecular [2+2] cycloaddition.

Diels-Alder Cycloadditions in the Synthesis of Bicyclo[2.2.0]hexene Precursors

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides an efficient route to cyclohexene (B86901) derivatives which can serve as precursors to the bicyclo[2.2.0]hexane system. A key strategy involves the [4+2] cycloaddition of a diene with a dienophile to form a six-membered ring, which can then be further manipulated.

A particularly elegant approach is the Diels-Alder reaction between cyclobutadiene (B73232) and a suitable dienophile. For example, the reaction of in situ generated cyclobutadiene with methyl acrylate (B77674) can produce a bicyclo[2.2.0]hexene carboxylic ester. nih.gov This bicyclo[2.2.0]hexene derivative can then be hydrogenated to the saturated bicyclo[2.2.0]hexane framework. The reaction of 1,3-butadiene (B125203) with acrylonitrile (B1666552) is another example of a Diels-Alder reaction that forms a substituted cyclohexene, a potential precursor for more complex bicyclic systems. libretexts.org

Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.0]hexene Precursor Synthesis
DieneDienophileProductReference
Cyclobutadiene (in situ)Methyl acrylateBicyclo[2.2.0]hexene carboxylic ester nih.gov
1,3-ButadieneAcrylonitrile4-Cyanocyclohexene libretexts.org

Radical-Mediated Ring Closure and Rearrangement Pathways towards Bicyclo[2.2.0]hexane Scaffolds

Radical chemistry offers unique pathways for the construction of complex cyclic systems, including the bicyclo[2.2.0]hexane skeleton. These methods often involve the generation of a radical species that can undergo an intramolecular cyclization or rearrangement.

One documented pathway involves the homolytic substitution on the bicyclo[2.2.0]hexane core itself. For instance, the reaction of bromine atoms with bicyclo[2.2.0]hexane can occur at the bridgehead carbon atoms. rsc.org While this demonstrates the reactivity of the framework, constructive radical cyclizations are more synthetically useful. The bicyclo[2.2.0]hexan-2-yl radical has been shown to rearrange via β-scission of the inter-ring bond. rsc.org

Co-condensation Techniques for Bicyclo[2.2.0]hexasilane Analogues

The principles of constructing bicyclic frameworks can be extended to heteroatomic systems. The synthesis of bicyclo[2.2.0]hexasilane analogues, where silicon atoms replace carbon in the framework, has been achieved through co-condensation techniques. This method involves the reaction of silicon-containing precursors under conditions that promote the formation of the bicyclic silane (B1218182) structure. While not directly producing the carbocyclic target, these studies provide valuable insights into the construction of strained bicyclic systems.

Introduction and Functionalization of the Methanamine Group at the Bicyclo[2.2.0]hexane-1-yl Position

Once the bicyclo[2.2.0]hexane framework is established, the next critical phase is the introduction of the methanamine group at the bridgehead C1 position. This requires a sequence of functional group interconversions, as direct amination of the unactivated bridgehead carbon is generally not feasible.

Amination Reactions on Bicyclo[2.2.0]hexane Precursors

A plausible and effective strategy for the synthesis of this compound involves the preparation of a key intermediate, bicyclo[2.2.0]hexane-1-carboxylic acid. The synthesis of this acid has been reported via a sequence involving a Hunsdiecker degradation followed by a Favorskii rearrangement. researchgate.net With this carboxylic acid in hand, several routes to the target amine can be envisioned.

A highly efficient method is the reductive amination of the corresponding aldehyde. This multi-step process would involve:

Reduction of the carboxylic acid: Bicyclo[2.2.0]hexane-1-carboxylic acid can be reduced to the corresponding alcohol, (bicyclo[2.2.0]hex-1-yl)methanol, using a suitable reducing agent like lithium aluminum hydride.

Oxidation of the alcohol: The primary alcohol is then oxidized to the aldehyde, (bicyclo[2.2.0]hex-1-yl)methanal. A mild oxidation, such as a Swern oxidation, is employed to avoid rearrangement of the strained bicyclic core. researchgate.net

Reductive amination of the aldehyde: The final step involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the target primary amine, this compound.

Alternative, though potentially less direct, amination strategies from the bridgehead carboxylic acid include:

Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate. Hydrolysis of the isocyanate would yield the primary amine with one less carbon atom (bicyclo[2.2.0]hexan-1-amine). To obtain the target methanamine, a one-carbon homologation of the initial carboxylic acid would be necessary before the rearrangement.

Hofmann Rearrangement: Similarly, the carboxylic acid can be converted to its corresponding primary amide. Treatment of the amide with a suitable reagent like bromine and a base would induce the Hofmann rearrangement to give the primary amine with one fewer carbon atom. Again, a homologation step would be required to access the target methanamine.

Gabriel Synthesis: This method would necessitate the preparation of a 1-(halomethyl)bicyclo[2.2.0]hexane intermediate. This could potentially be accessed from (bicyclo[2.2.0]hex-1-yl)methanol. The halomethyl derivative would then react with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine. thermofisher.comnumberanalytics.commasterorganicchemistry.comorganic-chemistry.orgscribd.com

Table 2: Potential Synthetic Routes to this compound from Bicyclo[2.2.0]hexane-1-carboxylic Acid
Starting MaterialKey IntermediatesKey ReactionsTarget Product
Bicyclo[2.2.0]hexane-1-carboxylic acid(Bicyclo[2.2.0]hex-1-yl)methanol, (Bicyclo[2.2.0]hex-1-yl)methanalReduction, Oxidation, Reductive AminationThis compound
Bicyclo[2.2.0]hexane-1-carboxylic acidBicyclo[2.2.0]hexane-1-carbonyl azide, Bicyclo[2.2.0]hexan-1-isocyanateCurtius Rearrangement (requires prior homologation)This compound
Bicyclo[2.2.0]hexane-1-carboxylic acidBicyclo[2.2.0]hexane-1-carboxamideHofmann Rearrangement (requires prior homologation)This compound
Bicyclo[2.2.0]hexane-1-carboxylic acid(Bicyclo[2.2.0]hex-1-yl)methanol, 1-(Halomethyl)bicyclo[2.2.0]hexaneReduction, Halogenation, Gabriel SynthesisThis compound

Reduction of Carbonyl Functionalities to this compound

A primary and logical route to this compound involves the reductive amination of the corresponding aldehyde, (bicyclo[2.2.0]hex-1-yl)methanal. This transformation is a cornerstone of amine synthesis, typically proceeding through the in situ formation of an imine intermediate, which is then reduced to the desired amine.

The synthesis of the prerequisite aldehyde, (bicyclo[2.2.0]hex-1-yl)methanal, has been reported, providing a crucial entry point for this synthetic approach. A key method for its preparation involves the Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol. researchgate.net This mild oxidation protocol is well-suited for substrates bearing sensitive functionalities and has been successfully applied to generate the target aldehyde.

Once (bicyclo[2.2.0]hex-1-yl)methanal is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices due to their selectivity and operational simplicity. A general representation of this two-step, one-pot reaction is depicted below:

Scheme 1: General Reductive Amination of (Bicyclo[2.2.0]hex-1-yl)methanal

Generated code

While specific experimental data for the reductive amination of (bicyclo[2.2.0]hex-1-yl)methanal is not extensively detailed in the literature, established protocols for the reductive amination of other aldehydes provide a strong foundation for this synthesis. Key parameters that would require optimization include the choice of solvent, temperature, pH, and the specific borohydride reagent.

Reagent/ConditionRole/ConsiderationPotential Outcome
Ammonia Source Provides the nitrogen atom for the amine.Can be used as a solution in an alcohol or as ammonium (B1175870) acetate.
Reducing Agent Reduces the intermediate imine to the amine.Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices. NaBH₃CN and NaBH(OAc)₃ are often preferred for their selectivity for the imine over the aldehyde.
Solvent Solubilizes reactants and influences reaction rate.Methanol or ethanol (B145695) are frequently used with NaBH₄. Aprotic solvents may be required for other borohydride reagents.
pH Affects the rate of imine formation.Mildly acidic conditions (pH 5-6) are often optimal for imine formation.

Derivatization Strategies for Bicyclo[2.2.0]hexane Analogues with Amine Functionalities

Beyond the direct synthesis of this compound, the introduction of amine functionalities into the bicyclo[2.2.0]hexane framework through various derivatization strategies is of significant interest for creating a diverse range of analogs. These strategies often start from more readily accessible functionalized bicyclo[2.2.0]hexane precursors.

One notable approach involves the conversion of a bridgehead carboxylic acid to a primary amine. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement. For instance, bicyclo[2.2.0]hexane-1-carboxylic acid can be converted to its corresponding acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate would yield the primary amine, Bicyclo[2.2.0]hexan-1-amine. While this provides the amine directly at the bridgehead, further homologation would be required to obtain this compound.

Another strategy involves the synthesis of nitrogen-containing bicyclo[2.2.0]hexane analogs, such as 2-azabicyclo[2.2.0]hexanes. researchgate.net These compounds, where a carbon atom in the ring is replaced by nitrogen, can be synthesized and subsequently modified. While not a direct route to the target compound, the chemistry of these aza-analogs provides insights into the reactivity and stability of the bicyclo[2.2.0]hexane system and offers pathways to different classes of amine derivatives.

The following table summarizes potential derivatization strategies for introducing amine functionalities into the bicyclo[2.2.0]hexane core:

Starting MaterialReagents/ReactionProduct Type
Bicyclo[2.2.0]hexane-1-carboxylic acid1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Curtius Rearrangement) 4. H₂O/H⁺Bicyclo[2.2.0]hexan-1-amine
(Bicyclo[2.2.0]hex-1-yl)methanol1. Mesyl chloride, Et₃N 2. NaN₃ 3. H₂, Pd/C or LiAlH₄This compound
Bicyclo[2.2.0]hexeneHydroamination (e.g., with a suitable amine and catalyst)Substituted bicyclo[2.2.0]hexylamine

Stereochemical Control in the Synthesis of this compound

The synthesis of this compound and its analogs with defined stereochemistry presents a formidable challenge due to the rigid and strained nature of the bicyclic system. The bridgehead carbon atom (C1) is a prochiral center, and controlling its stereochemistry is crucial for applications where specific enantiomers are required.

Direct stereocontrol in the synthesis of 1-substituted bicyclo[2.2.0]hexane derivatives is not well-documented in the literature. However, principles from the stereoselective synthesis of other bicyclic systems can be extrapolated. The use of chiral auxiliaries, chiral catalysts, or starting from enantiomerically pure precursors are the primary strategies to achieve stereochemical control.

For instance, in the synthesis of other bicyclic systems like bicyclo[3.2.0]heptanes, chiral oxazolidinones have been employed as auxiliaries to direct the stereochemical outcome of cycloaddition reactions. nih.govmdpi.com A similar approach could potentially be applied to the synthesis of bicyclo[2.2.0]hexane precursors.

Hypothetical Stereoselective Synthesis:

A hypothetical route to an enantiomerically enriched this compound could involve the following steps:

Asymmetric Cycloaddition: A [2+2] cycloaddition reaction to form the bicyclo[2.2.0]hexane core could be performed using a chiral catalyst or a substrate bearing a chiral auxiliary to induce facial selectivity.

Diastereoselective Functionalization: Subsequent functionalization at the bridgehead position would need to proceed with high diastereoselectivity.

Removal of Chiral Auxiliary: The chiral auxiliary would then be cleaved to yield the enantiomerically enriched product.

The synthesis of enantiopure bicyclic compounds, such as bicyclo[3.2.0]hept-2-en-6-ol, has been achieved through resolution of a racemic mixture using a chiral resolving agent. arkat-usa.org This classical approach could also be a viable strategy for obtaining enantiomerically pure this compound or its precursors.

The table below outlines potential strategies for achieving stereochemical control:

StrategyDescriptionPotential Application
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction.An Evans auxiliary could be attached to a precursor carboxylic acid to direct a bridgehead functionalization.
Chiral Catalyst A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other.An asymmetric hydrogenation or a chiral Lewis acid catalyzed cycloaddition could be employed.
Resolution A racemic mixture is separated into its constituent enantiomers.Classical resolution with a chiral acid or base, or chiral chromatography could be used.
Starting from a Chiral Pool The synthesis begins with a naturally occurring, enantiomerically pure starting material.This is less likely for the bicyclo[2.2.0]hexane system due to the lack of readily available chiral precursors.

Further research is required to develop practical and efficient methods for the stereocontrolled synthesis of this compound. The development of such methods would be a significant advancement in the chemistry of strained bicyclic systems and would open up new avenues for the exploration of their properties and applications.

Structural Modifications and Derivatization Chemistry of Bicyclo 2.2.0 Hexan 1 Ylmethanamine

Synthesis and Reactivity of Substituted Bicyclo[2.2.0]hexan-1-ylmethanamine Analogues

The synthesis of this compound and its substituted analogues is intrinsically linked to the construction of the strained bicyclic core. A key precursor to the title compound is (bicyclo[2.2.0]hex-1-yl)methanol. This alcohol can be oxidized under mild conditions, such as a Swern oxidation at -60°C, to yield the corresponding aldehyde, (bicyclo[2.2.0]hex-1-yl)methanal. researchgate.net This aldehyde is a critical intermediate, as it can undergo reductive amination to furnish the primary amine, this compound. This synthetic route allows for the introduction of substituents on the amine itself by using primary or secondary amines in the reductive amination step, leading to N-substituted analogues.

The general pathway can be envisioned as: (Bicyclo[2.2.0]hex-1-yl)methanol → (Bicyclo[2.2.0]hex-1-yl)methanal → this compound

Table 1: Key Intermediates in the Synthesis of this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisReference
(Bicyclo[2.2.0]hex-1-yl)methanolC₇H₁₂O112.17Starting material/Precursor researchgate.netnih.gov
(Bicyclo[2.2.0]hex-1-yl)methanalC₇H₁₀O110.15Key intermediate for amination researchgate.net
Bicyclo[2.2.0]hexan-1-amineC₆H₁₁N97.16Structural analogue

The reactivity of the bicyclo[2.2.0]hexane core is dominated by its high strain energy. The central C1-C4 bond is particularly susceptible to cleavage. For instance, free radicals can abstract hydrogen from the bridgehead positions to form a bicyclo[2.2.0]hexane-1-yl radical. rsc.org Furthermore, the bicyclo[2.2.0]hexane system undergoes thermal rearrangement to form hexa-1,5-diene via a cyclohexane-1,4-diyl diradical intermediate. researchgate.net The presence of substituents at the 1-position, such as the formyl group in (bicyclo[2.2.0]hex-1-yl)methanal, can significantly lower the activation energy for this rearrangement compared to the unsubstituted parent compound. researchgate.net This inherent reactivity must be considered when planning synthetic modifications, as harsh reaction conditions can lead to skeletal rearrangement rather than the desired functionalization.

Synthesis of analogues with substitution on the bicyclic framework itself is more challenging and typically involves constructing the ring system with the desired substituents already in place. For example, substituted bicyclo[2.2.0]hexene derivatives have been prepared via Diels-Alder reactions of in-situ generated cyclobutadiene (B73232) with substituted acrylates. nih.gov

Development of Bicyclo[2.2.0]hexane-Based Scaffolds for Advanced Organic Synthesis

The bicyclo[2.2.0]hexane scaffold is a prominent example of a saturated bicyclic system being explored as a non-classical bioisostere for aromatic and cycloalkane rings in medicinal chemistry. patentinspiration.com Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, which can be advantageous for optimizing interactions with biological targets. The development of synthetic routes to functionalized bicyclo[m.n.k]alkanes, including the bicyclo[2.2.0]hexane system, is crucial for their application as building blocks in drug discovery. patentinspiration.com

A particularly innovative application is the use of bicyclo[2.2.0]hexene (BCH) derivatives as "proaromatic" platforms for group transfer reactions. nih.gov These stable valence isomers of 1,3-cyclohexadienes can be activated under mild oxidative conditions to release alkyl radicals, which can then participate in further chemical transformations. nih.gov This strategy leverages the strain release and aromatization as a driving force for the reaction.

Furthermore, the field of polymer mechanochemistry has utilized the bicyclo[2.2.0]hexene scaffold to demonstrate force-governed chemoselectivity. By changing the attachment points of polymer chains to the bicyclic core, different C-C bonds can be selectively activated and cleaved using mechanical force (e.g., sonication). This allows for multiple, distinct reaction pathways, such as retro-[2+2] cycloadditions or electrocyclic ring-openings, to be accessed from a single mechanophore structure.

The versatility of the bicyclic core is also demonstrated by the synthesis of heteroatom-containing analogues, such as decaisopropylhexasilabicyclo[2.2.0]hexane, the first example of a bicyclo[2.2.0]hexasilane system. rsc.org These developments highlight the potential of the bicyclo[2.2.0]hexane skeleton to create novel scaffolds for advanced materials and synthetic applications beyond medicinal chemistry.

Chemical Modifications of the Amine Functionality in this compound

The primary amine group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives. Standard reactions for primary amines, such as acylation, alkylation, and sulfonylation, can be readily applied. These derivatization techniques are commonly used in drug discovery to modulate properties like solubility, stability, and biological activity. ojp.goviu.edu

Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride (B1165640), TFAA) to form stable amide derivatives. iu.edu This is a common strategy for introducing a variety of functional groups and for improving chromatographic behavior in analytical methods. iu.edu

Alkylation: N-alkylation can be achieved through various methods, including reductive amination with different aldehydes or ketones. Direct alkylation with alkyl halides is also possible, though over-alkylation to secondary and tertiary amines can be a competing process. The use of specific reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of N,N-dimethylaminomethylene derivatives. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents.

Table 2: Common Derivatization Reactions for Primary Amines
Reaction TypeReagent ClassProduct Functional GroupTypical ReagentsReference
AcylationAcyl Halides / AnhydridesAmideAcetyl chloride, Trifluoroacetic anhydride (TFAA) iu.edu
AlkylationAlkyl Halides / CarbonylsSecondary/Tertiary AmineMethyl iodide, Benzaldehyde (reductive amination) iu.edu
SulfonylationSulfonyl ChloridesSulfonamidep-Toluenesulfonyl chloride nih.gov
SilylationSilylating AgentsSilylamineN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.edu

Analytical Techniques for Structural Elucidation and Reaction Monitoring of Bicyclo 2.2.0 Hexan 1 Ylmethanamine

The unique strained bicyclic framework of bicyclo[2.2.0]hexane derivatives necessitates a sophisticated suite of analytical techniques for their unambiguous structural characterization, purity verification, and for monitoring their transformations. The high reactivity and potential for complex isomeric mixtures demand the application of advanced spectroscopic, chromatographic, and crystallographic methods.

Emerging Research Frontiers and Academic Directions for Bicyclo 2.2.0 Hexan 1 Ylmethanamine Chemistry

Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and scalable synthetic routes is the gateway to exploring the full potential of any novel chemical entity. For Bicyclo[2.2.0]hexan-1-ylmethanamine, research is anticipated to focus on the late-stage functionalization of pre-formed bicyclo[2.2.0]hexane skeletons or the development of novel cycloaddition strategies.

Currently, the synthesis of bridgehead-functionalized bicyclo[2.2.0]hexanes provides the most logical starting point. For instance, (Bicyclo[2.2.0]hex-1-yl)methanol has been synthesized, and its oxidation to (bicyclo[2.2.0]hex-1-yl)methanal has been achieved via Swern oxidation at low temperatures to preserve the strained carbon skeleton. researchgate.net These precursors, the alcohol and aldehyde, are ideal springboards for the synthesis of the target amine. Future research will likely focus on optimizing their conversion to this compound through established synthetic transformations, such as reductive amination of the aldehyde or conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine source.

A summary of a plausible synthetic approach based on existing literature is presented below:

StepPrecursorReagentsProductReference
1(Bicyclo[2.2.0]hex-1-yl)methanolOxalyl chloride, DMSO, Et₃N (Swern Oxidation)(Bicyclo[2.2.0]hex-1-yl)methanal researchgate.net
2(Bicyclo[2.2.0]hex-1-yl)methanalNH₃, H₂, Raney Ni (Reductive Amination)This compound(Projected)

Catalytic approaches will be crucial for developing more efficient and enantioselective syntheses. Drawing parallels from the synthesis of related bicyclic systems, organocatalytic formal [4+2] cycloaddition reactions could offer a pathway to highly enantioenriched bicyclo[2.2.1]heptane carboxylates, a strategy that could potentially be adapted. rsc.org Similarly, copper(I)/secondary amine cooperative catalysis has been used for the intramolecular radical cyclopropanation to form bicyclo[3.1.0]hexane skeletons, highlighting the potential for metal-catalyzed radical pathways in constructing strained bicyclic systems. d-nb.info The application of such catalytic systems to the synthesis of the bicyclo[2.2.0]hexane core functionalized with a nitrogen-containing group is a promising avenue for future investigation.

Expanding the Scope of Mechanochemical and Redox-Activated Transformations

The bicyclo[2.2.0]hexene (BCH) scaffold, a close relative of the saturated bicyclo[2.2.0]hexane system, has been identified as a "multimodal mechanophore," a molecule that exhibits diverse reactivity under mechanical stress. chemrxiv.orgnih.gov This emerging area of polymer mechanochemistry has demonstrated that by changing the attachment points of polymer chains to the BCH core, different C-C bonds can be selectively activated by sonication-induced force. nih.govchemrxiv.org This force-governed chemoselectivity allows access to unique reaction pathways that are distinct from thermal reactions, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions. chemrxiv.orgchemrxiv.org

A key research frontier for this compound will be to investigate its own mechanochemical behavior. The aminomethyl group could serve as a handle to attach polymer chains, and it is hypothesized that the bicyclo[2.2.0]hexane core would display similar multimodal activation. Theoretical studies on BCH have shown that substituent changes have a minimal impact on the parent potential energy surface, suggesting the core's reactivity is governed by how force is applied. nih.govchemrxiv.org

Activation ModeApplied Force AcrossResulting ReactionReference
1,4-ActivationC1-C44π-Electrocyclic Ring-Opening chemrxiv.org
5,6-ActivationC5-C6Retro-[2+2] Cycloreversion chemrxiv.org
1,6-ActivationC1-C61,3-Allylic Migration chemrxiv.org

Redox-activated transformations represent another fertile ground for research. Bicyclo[2.2.0]hexene (BCH) derivatives have been developed as stable, proaromatic radical donors. nih.gov They can be activated under mild oxidative conditions via single electron transfer (SET), triggering a valence isomerization to a 1,3-cyclohexadiene (B119728) radical cation, which then aromatizes to deliver various radicals for use in group transfer reactions. nih.gov The low oxidation potential required for this activation makes it a synthetically valuable process. Investigating the redox properties of this compound and its derivatives will be critical to determine if the aminomethyl group modulates the oxidation potential and if these compounds can serve as novel radical precursors for C-N bond-forming reactions or other transformations.

Theoretical Prediction and Experimental Validation of New Reactivity Modes

Computational chemistry, particularly density functional theory (DFT), has become indispensable for predicting and understanding the reactivity of strained molecules. For bicyclo[2.2.0]hexene derivatives, TD-DFT calculations have been used to elucidate electronic structures and transitions, explaining observed optical properties. nih.gov In the realm of mechanochemistry, theoretical studies have been paramount in confirming that the selective activation of different C-C bonds is a result of the effective coupling of mechanical force to specific bonds, rather than an alteration of the potential energy surface by substituents. nih.govchemrxiv.org

For this compound, theoretical modeling will be essential to predict its behavior. Key areas of investigation will include:

Thermolysis and Rearrangement: The thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal has been studied, revealing a significant lowering of the activation energy compared to the unsubstituted parent compound, which reflects the radical-stabilizing effect of the formyl group on the intermediate 1,4-diyl diradical. researchgate.net Similar studies on the aminomethyl derivative would provide fundamental data on the radical-stabilizing ability of the -CH₂NH₂ group.

Radical Reactivity: The bicyclo[2.2.0]hexan-1-yl radical has been observed by EPR spectroscopy. rsc.org Computational studies can map the potential energy surface for radicals derived from this compound, predicting likely rearrangement pathways or intermolecular reactions.

Mechanochemical Pathways: Coarse-grained modeling can predict how mechanical forces would propagate through a polymer-linked this compound, guiding experimental design for accessing specific reaction modes.

Experimental validation will follow these theoretical predictions. Techniques such as kinetic analysis of thermal rearrangements, EPR spectroscopy for radical detection, and product analysis from mechanochemical and redox-activated reactions will be crucial to confirm the new reactivity modes of this unique molecule.

Arrhenius Parameters for Thermal Rearrangement of a Bridgehead-Substituted Bicyclo[2.2.0]hexane

Compound Eₐ (kcal/mol) log(A / s⁻¹) Reference
(Bicyclo[2.2.0]hex-1-yl)methanal 25.4 ± 1.0 12.2 researchgate.net

Role of this compound in Fundamental Organic Chemistry and Reaction Design

The highly strained bicyclo[2.2.0]hexane core endows its derivatives with unique properties that can be harnessed in reaction design. Its identity as a "proaromatic" structure, which can be unmasked under mild oxidative conditions to drive reactions forward, makes it a versatile platform for developing novel reagents. nih.gov The ability to release its strain energy in a controlled manner, either through redox triggers or mechanical force, provides a powerful tool for initiating chemical transformations.

The introduction of a primary amine at the bridgehead methyl position adds a crucial functional handle, opening up several new avenues in reaction design:

As a Novel Scaffold: The rigid, three-dimensional structure of this compound makes it an interesting scaffold for medicinal chemistry, where "escaping flatland" is a key design principle. rsc.org

As a Bifunctional Reagent: The amine can act as a directing group, an internal base, or a nucleophile, while the bicyclic core can be triggered to release a radical or undergo rearrangement. This duality could be exploited in designing novel cascade reactions.

In Materials Science: The demonstrated optical responses of quinoline-derived BCHs upon redox-triggered valence isomerization suggest that this compound derivatives could be developed as novel sensors or functional materials. nih.gov The amine group provides a convenient point for incorporation into larger molecular or polymeric systems.

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